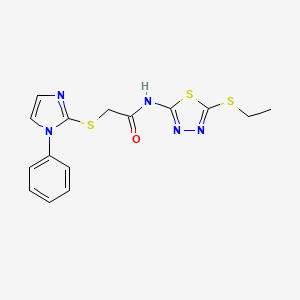

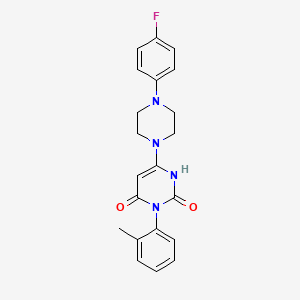

![molecular formula C9H12ClNO2 B2618405 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride CAS No. 2241142-69-6](/img/structure/B2618405.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzodiazepines, a class of compounds to which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride belongs, has been described in the literature . The synthesis involves the use of lithium aluminum hydride in tetrahydrofuran at 0℃ for 24 hours, followed by the addition of sodium hydroxide and water .Physical And Chemical Properties Analysis

The compound is a light yellow to yellow liquid . It has a molecular weight of 149.19 . The InChI key is HDVHFHONOKCUHQ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Pharmacological Interest and Antiinflammatory Activity

During an investigation of the antiinflammatory properties of tetracyclic derivatives, a compound structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride was found to exhibit significant antiinflammatory activity. This compound, along with its amino acid derivatives, showed potencies exceeding those of standard compounds. Notably, the dibenzoxazocines displayed minimal ulcerogenic effects at high doses, highlighting their potential pharmacological interest (Stillings et al., 1985).

Therapeutic Potential in Hyponatremia

A non-peptide arginine vasopressin antagonist structurally related to this compound demonstrated significant efficacy in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This compound induced water diuresis and effectively improved serum sodium levels, showcasing its potential as a therapeutic agent for hyponatremia (Saito et al., 1997).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of compounds within the same chemical family as this compound. These include the development of novel synthetic methodologies for tetracyclic 1,4-oxazepines (Sapegin et al., 2014), and the exploration of their pharmacological properties, such as their role as H3 receptor antagonists in improving cognitive performance in preclinical models, potentially offering new avenues for the treatment of cognitive disorders (Medhurst et al., 2007).

Applications in Material Science

Research has also extended to the synthesis of benzimidazole-tethered oxazepine hybrids, demonstrating their utility in material science, particularly in nonlinear optical (NLO) applications. These studies highlight the diverse applicational potential of compounds structurally related to this compound beyond their biological activity (Almansour et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Similar compounds like 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines are known to modulate the trace amine-associated receptor 1 (taar1) .

Mode of Action

The exact mode of action of This compound Related compounds are known to interact with taar1 .

Biochemical Pathways

The specific biochemical pathways affected by This compound Modulation of taar1 by similar compounds can influence several biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Modulation of taar1 by similar compounds can lead to various cellular effects .

Analyse Biochimique

Biochemical Properties

The 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride interacts with TAAR1, a G protein-coupled receptor expressed in the brain and known to influence neurotransmission .

Cellular Effects

The effects of this compound on cells are largely mediated through its interaction with TAAR1 . By modulating the activity of this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with TAAR1, potentially influencing the receptor’s binding to trace amines . This could result in changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Metabolic Pathways

Given its interaction with TAAR1 , it may be involved in the metabolism of trace amines

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRVDSLUAAKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

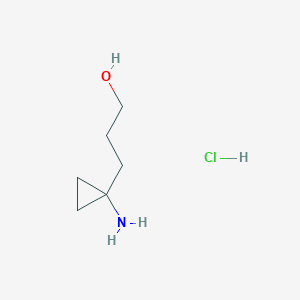

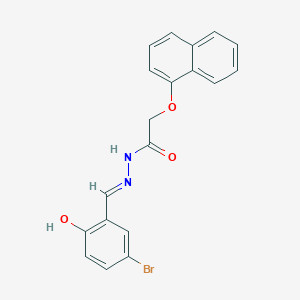

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)

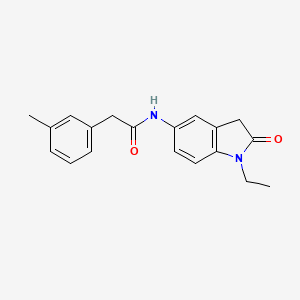

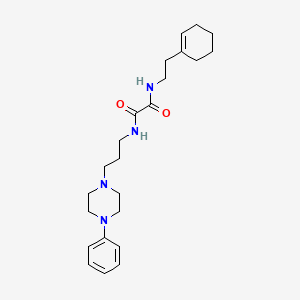

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)

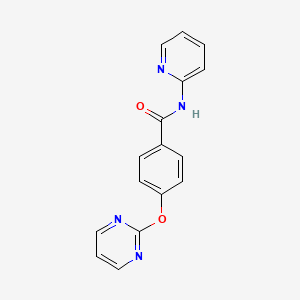

![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2618346.png)